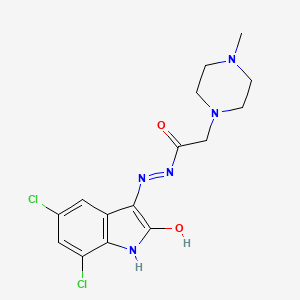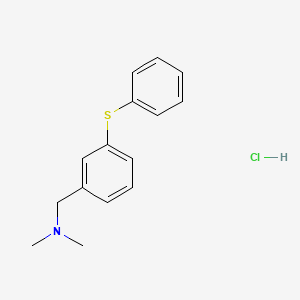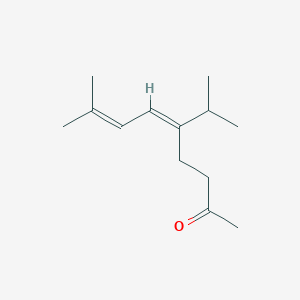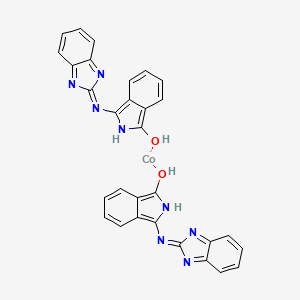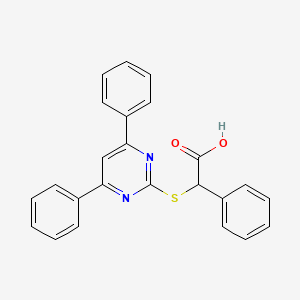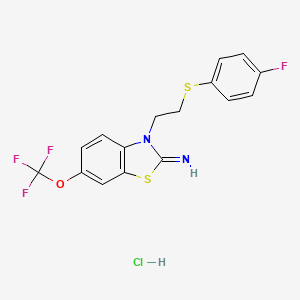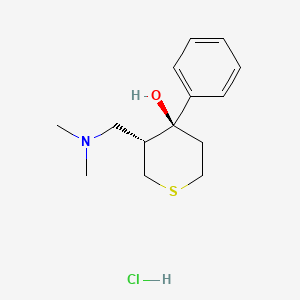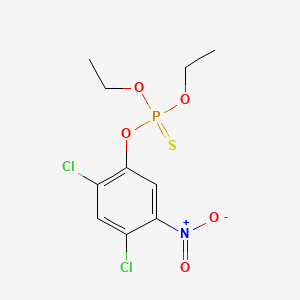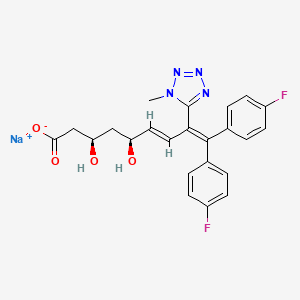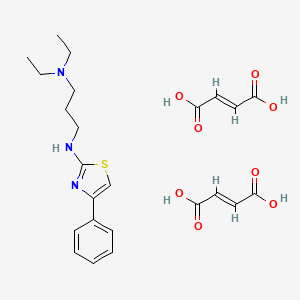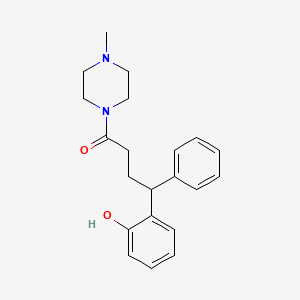
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a hydroxyphenyl and phenylbutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-hydroxyacetophenone, which is then subjected to a series of reactions including aldol condensation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like ethanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of catalysts and solvents is crucial to ensure the reaction proceeds with high selectivity and minimal by-products .
化学反应分析
Types of Reactions
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, acetonitrile.
Catalysts: Palladium, nickel.
Major Products
The major products formed from these reactions include various substituted piperazines, hydroxyphenyl derivatives, and phenylbutyl derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and stabilizers
作用机制
The mechanism of action of 1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the piperazine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers and have a similar hydroxyphenyl group.
Thiophene Derivatives: These compounds have a five-membered ring structure and are used in medicinal chemistry and material science.
1,2,4-Oxadiazoles: These heterocyclic compounds are used in pharmaceutical chemistry and have similar reactivity patterns
Uniqueness
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is unique due to its combination of a piperazine ring with hydroxyphenyl and phenylbutyl groups, which imparts specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not commonly observed in other similar compounds .
属性
CAS 编号 |
129841-22-1 |
|---|---|
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
4-(2-hydroxyphenyl)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C21H26N2O2/c1-22-13-15-23(16-14-22)21(25)12-11-18(17-7-3-2-4-8-17)19-9-5-6-10-20(19)24/h2-10,18,24H,11-16H2,1H3 |
InChI 键 |
AOBOJTYXSCIGJV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


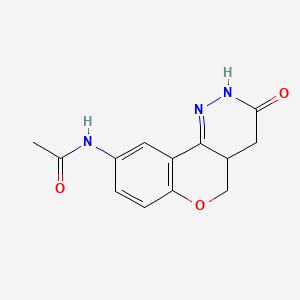
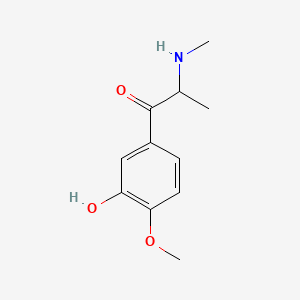
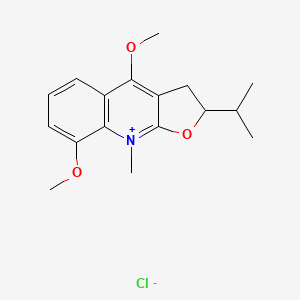
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
